![molecular formula C11H6N4O B1417459 5-氧代-4,5-二氢吡唑并[1,5-a]喹唑啉-3-腈 CAS No. 124570-55-4](/img/structure/B1417459.png)

5-氧代-4,5-二氢吡唑并[1,5-a]喹唑啉-3-腈

描述

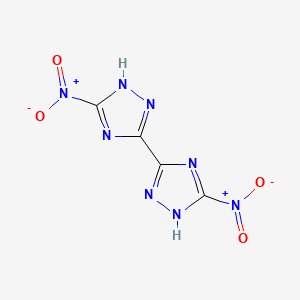

“5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile” is a chemical compound. It has been identified as a scaffold in the synthesis of PI3Kα inhibitors , and it has also been used in the development of insecticides .

Synthesis Analysis

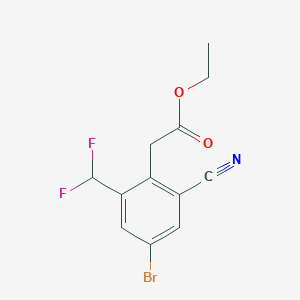

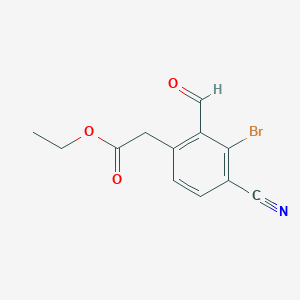

The synthesis of similar compounds has been reported in the literature. For instance, a [5+1] annulation reaction with 5-amino-1H-phenylpyrazole and dialkyl bromomalonate was used to design and synthesize 27 novel five-substituted 4,5-dihydropyrazolo[1,5-a]quinazolines .Molecular Structure Analysis

While specific structural analysis data for “5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile” is not available, similar compounds have been studied. For example, compound 1 with a pyrazolo[1,5-a]quinoxalin-4(5H)-one scaffold was identified as a PI3Kα inhibitor .科学研究应用

Anti-Inflammatory Activity

5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile: has been identified as a compound with potential anti-inflammatory properties. Research indicates that derivatives of this compound can inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells . This suggests its utility in developing treatments for chronic inflammation, which is a contributing factor in numerous diseases.

Enzyme Inhibition

The compound’s structure is conducive to enzyme inhibition, particularly targeting mitogen-activated protein kinases (MAPKs). Molecular modeling predicts that derivatives of 5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile could bind effectively to enzymes like ERK2, p38α, and JNK3, which play roles in inflammatory responses and cellular signaling .

GABAA Receptor Modulation

Structural analogs of 5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile have been studied for their reactivity and potential as GABAA receptor subtype modulators. These studies involve chemical modifications and in silico predictions to assess the compounds’ profiles towards GABAA receptor subtypes . This application is significant for the development of new treatments for neurological disorders.

Insecticidal Activity

Research into related pyrazoloquinazoline motifs has revealed insecticidal properties, particularly as GABA receptor antagonists. These findings suggest that 5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile could serve as a lead compound for controlling field-resistant insects, providing a basis for further design and development of new insecticides .

Scaffold for Drug Design

The compound serves as a novel scaffold for the design of new drugs. Its core structure allows for extensive functionalization, which is crucial for the development of pharmaceuticals with specific therapeutic effects. The ability to introduce various functional groups makes it a versatile starting point for medicinal chemistry .

Chemical Reactivity Studies

5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile: is also valuable for studying chemical reactivity. Its structure allows for reactions such as alkylation, reduction, halogenation, and hydrolyses, which are fundamental processes in synthetic chemistry. These studies can lead to the discovery of new reactions and the development of novel compounds .

未来方向

属性

IUPAC Name |

5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4O/c12-5-7-6-13-15-9-4-2-1-3-8(9)11(16)14-10(7)15/h1-4,6H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVNWXTVBDLWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC3=C(C=NN23)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile | |

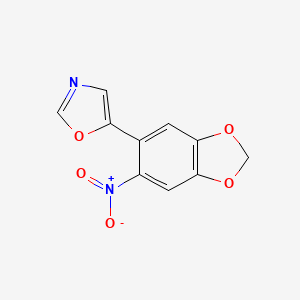

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

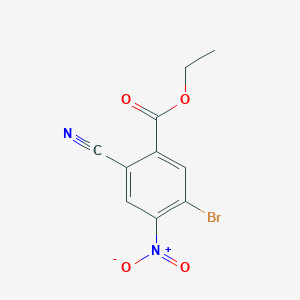

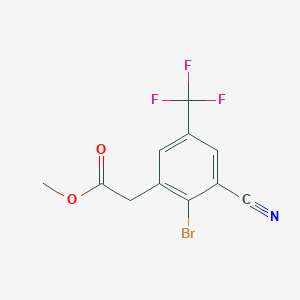

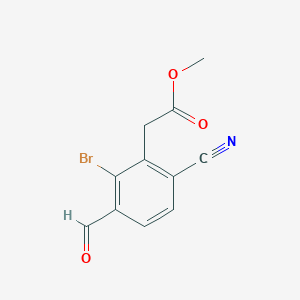

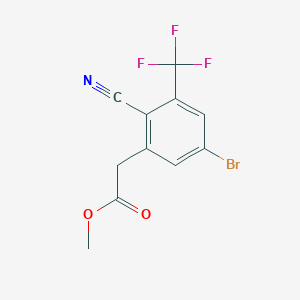

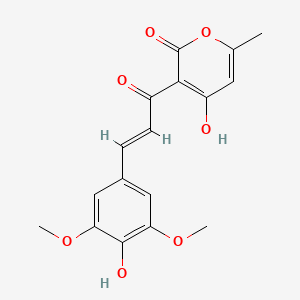

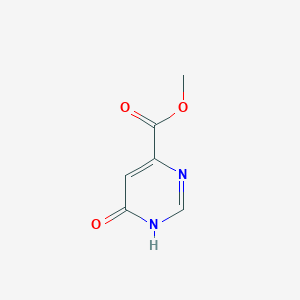

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。